molecular formula C18H15FN4O3 B11006782 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B11006782
M. Wt: 354.3 g/mol
InChI Key: JODQJUWTZALGIO-UHFFFAOYSA-N
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Description

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone core, and a methoxypyridinylacetamide moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the methoxypyridinylacetamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The fluorophenyl and methoxypyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of other complex molecules.

    Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic effects, including its activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the context of its use.

Comparison with Similar Compounds

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can be compared with other similar compounds, such as:

    Pyridazinone derivatives: These compounds share the pyridazinone core and may have similar biological activities.

    Fluorophenyl compounds: Compounds with fluorophenyl groups may exhibit similar chemical reactivity and biological properties.

    Methoxypyridinylacetamide derivatives: These compounds share the methoxypyridinylacetamide moiety and may have related applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15FN4O3

Molecular Weight

354.3 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C18H15FN4O3/c1-26-17-8-6-12(10-20-17)21-16(24)11-23-18(25)9-7-15(22-23)13-4-2-3-5-14(13)19/h2-10H,11H2,1H3,(H,21,24)

InChI Key

JODQJUWTZALGIO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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